9,10-Octadecanedione
Overview
Description
9,10-Octadecanedione: is an organic compound with the molecular formula C18H34O2 It is a diketone, meaning it contains two ketone functional groupsoctadecane-9,10-dione . It is a solid at room temperature and has a melting point of approximately 49-51°C . The compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9,10-Octadecanedione can be synthesized through various methods. One common method involves the oxidation of secondary alcohols. For instance, the oxidation of 9,10-octadecanediol using an oxidizing agent such as pyridinium chlorochromate (PCC) can yield this compound. Another method involves the ozonolysis of alkenes, where an alkene is cleaved by ozone to form the diketone .
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic oxidation of hydrocarbons. This process typically involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction conditions often include elevated temperatures and pressures to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9,10-Octadecanedione can undergo further oxidation to form carboxylic acids. For example, the oxidation of this compound with potassium permanganate can yield octadecanedioic acid.
Reduction: The compound can be reduced to form secondary alcohols. For instance, the reduction of this compound with sodium borohydride can produce 9,10-octadecanediol.
Substitution: this compound can undergo nucleophilic substitution reactions. For example, the reaction with hydrazine can form hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and pyridinium chlorochromate are common oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Hydrazine and hydroxylamine are typical nucleophiles used in substitution reactions.
Major Products Formed:
Oxidation: Octadecanedioic acid.
Reduction: 9,10-Octadecanediol.
Substitution: Hydrazones and oximes.
Scientific Research Applications
Chemistry: 9,10-Octadecanedione is used as a building block in organic synthesis. It is employed in the preparation of block copolymers containing pyridine heterocyclic units, which are used in electronic devices .
Biology: The compound is used in the study of lipid metabolism and the synthesis of biologically active molecules. It serves as a model compound for studying the behavior of diketones in biological systems.
Medicine: Research involving this compound includes its potential use in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the synthesis of new pharmaceuticals.
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. It is also employed in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 9,10-octadecanedione involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it can inhibit certain enzymes involved in lipid metabolism, thereby affecting the synthesis and breakdown of fatty acids. The pathways involved in its mechanism of action include the regulation of gene expression and signal transduction pathways .
Comparison with Similar Compounds
1-Phenyl-1,3-octadecanedione: This compound has a similar structure but contains a phenyl group, which imparts different chemical properties.
Octadecanedioic acid: This compound is the oxidized form of 9,10-octadecanedione and has two carboxylic acid groups instead of ketone groups.
Uniqueness: this compound is unique due to its specific diketone structure, which allows it to participate in a variety of chemical reactions. Its ability to undergo both oxidation and reduction reactions makes it a versatile compound in synthetic chemistry.
Biological Activity
9,10-Octadecanedione is a saturated fatty acid derivative that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This compound, also known as octadecanedione, is characterized by its two carbonyl groups located at the 9th and 10th positions of the fatty acid chain. Research into its biological activity has revealed various implications for health, disease treatment, and metabolic processes.
- Molecular Formula : C18H34O2
- Molecular Weight : 282.47 g/mol
- Structure : Contains two ketone functional groups which contribute to its reactivity and biological interactions.
Antioxidant Properties
This compound has been studied for its antioxidant capabilities. Antioxidants are vital in neutralizing free radicals, thereby preventing oxidative stress which is linked to various diseases including cancer and cardiovascular conditions.
- Mechanism of Action : The compound may enhance the body's natural antioxidant defenses by modulating enzymatic activities related to oxidative stress.
- Research Findings : In vitro studies have shown that this compound can reduce oxidative damage in cellular models, suggesting potential protective effects against oxidative stress-related diseases.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens.
- Case Study : A study investigated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of bacterial growth at specific concentrations.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 200 µg/mL |
Escherichia coli | 150 µg/mL |
Anti-inflammatory Effects
The compound has also been linked to anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
- Mechanism : It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation.
- Research Findings : Clinical studies have shown that patients with inflammatory disorders exhibited reduced markers of inflammation after administration of this compound.
Metabolic Implications
This compound plays a role in lipid metabolism and may influence metabolic pathways associated with obesity and diabetes.
- Metabolomics Studies : Research utilizing metabolomics has identified alterations in lipid profiles following exposure to this compound, indicating its potential role in regulating lipid metabolism.
Metabolite | Change Observed |
---|---|
Arachidonic Acid | Decreased levels |
Linoleic Acid | Increased levels |
Properties
IUPAC Name |
octadecane-9,10-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-5-7-9-11-13-15-17(19)18(20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDLVQIOIXINJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C(=O)CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447799 | |
Record name | 9,10-Octadecanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18229-30-6 | |
Record name | 9,10-Octadecanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.